molecular formula C14H18N2O2S B13052295 Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate

Cat. No.: B13052295
M. Wt: 278.37 g/mol
InChI Key: AYNWWOVCYVLPJD-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetate is a chemical reagent designed for research and development applications. This compound features a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is closely related to 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid, a compound used in scientific research . Compounds containing the thiazole moiety are of significant interest in pharmacological research, particularly in neuroscience. Research on analogous N-(thiazol-2-yl)-benzamide compounds has identified them as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential research applications for this compound family in exploring ion channel function and neuronal excitability. The ethyl ester functional group in this specific compound makes it a versatile synthetic intermediate. Researchers can utilize it in organic synthesis, for instance, by performing hydrolysis to access the corresponding carboxylic acid derivative for further structural diversification and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate

InChI

InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3

InChI Key

AYNWWOVCYVLPJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2-methylbenzo[d]thiazole derivatives, which undergo alkylation or substitution reactions to introduce the dimethylamino group and the ethyl acetate moiety. The key synthetic step involves the formation of the 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-yl)acetate structure by reacting appropriate intermediates under controlled conditions.

Detailed Preparation Method

  • Starting Materials : The synthesis begins with 2-methylbenzo[d]thiazole derivatives as the core scaffold.

  • Key Reaction : Introduction of the dimethylamino group and ethyl ester functionality is achieved through nucleophilic substitution or alkylation reactions, often involving ethyl bromoacetate or similar reagents.

  • Reaction Conditions : Reactions are typically conducted in aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or acetone under reflux or controlled temperature conditions to optimize yield.

  • Catalysts and Bases : Organic or inorganic bases (e.g., triethylamine) are employed to facilitate the substitution reactions, maintaining the reaction mixture at temperatures ranging from ambient to about 60 °C.

  • Reaction Time : Stirring times vary from 1 to 10 hours depending on temperature and reagent concentrations, with optimal times often between 3 to 8 hours to ensure complete conversion.

  • Purification : The crude product is purified by standard methods such as silica gel column chromatography using hexane-ethyl acetate mixtures, followed by recrystallization if necessary.

Example from Patent Literature

A related method described in patent WO2019158550A1 involves:

  • Heating a mixture of starting materials with triethylamine at about 50–60 °C for 7 hours.

  • Controlling the reaction temperature carefully (20–25 °C) during reagent addition.

  • Using high-performance liquid chromatography (HPLC) to monitor product purity and yield.

This protocol emphasizes precise temperature control and extended stirring to maximize product yield and purity.

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis : Some studies report microwave irradiation to accelerate reactions involving benzothiazole derivatives, achieving good yields in shorter times (e.g., 30 minutes at 170 °C in acetone).

  • Two-Step Alkylation Sequence : Another approach involves preparing key intermediates via bromination and subsequent nucleophilic substitution with amines, followed by coupling reactions to introduce the dimethylamino group.

  • Grignard Reaction and Cyclization : For related benzothiazole derivatives, Grignard reagents (ethylmagnesium chloride) have been used to prepare thioamide intermediates, which cyclize to benzothiazole cores before further functionalization.

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 2-Methylbenzo[d]thiazole derivatives Commercially available or synthesized via known methods
Solvent THF, Acetone, Acetonitrile Aprotic solvents preferred
Base Triethylamine, inorganic bases Facilitates nucleophilic substitution
Temperature 20–60 °C Reaction temperature control critical
Reaction Time 1–10 hours (typically 3–8 hours) Longer times improve yield
Purification Silica gel chromatography, recrystallization Hexane-ethyl acetate solvent system
Monitoring HPLC, NMR, IR, Mass Spectrometry Ensures purity and structural confirmation

Research Findings and Analysis

  • The preparation methods emphasize the importance of controlled reaction conditions, especially temperature and stirring time, to optimize yield and purity.

  • The dimethylamino substituent enhances solubility and membrane permeability, which is beneficial for biological activity, motivating the precise introduction of this group during synthesis.

  • Microwave-assisted synthesis offers a rapid alternative, reducing reaction times significantly without compromising product quality.

  • The use of brominated intermediates and subsequent nucleophilic substitution provides a versatile route to functionalized benzothiazole derivatives, adaptable to various substituents including the dimethylamino group.

  • The choice of solvent and base impacts the reaction efficiency and product isolation, with tetrahydrofuran and triethylamine frequently used due to their favorable properties in such syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the opening of the ring structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against respiratory syncytial virus (RSV). The compound demonstrated significant anti-RSV activity, with an effective concentration (EC50) indicating its potential as a therapeutic agent. For instance, derivatives of benzothiazole compounds have shown promising results in inhibiting viral replication, suggesting that ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate could serve as a lead compound for further development in antiviral therapies .

2. Synthesis of Novel Compounds
The compound serves as a versatile building block in the synthesis of novel derivatives. Research indicates that it can be reacted with various electrophiles to form new benzothiazole derivatives, which may exhibit enhanced biological activity. For example, reactions involving ethyl acetate and benzothiazole have led to the creation of compounds with improved pharmacological profiles .

Agricultural Applications

1. Pesticide Development
this compound has been explored for its potential use in developing new pesticides. Its structural analogs have shown efficacy against a range of agricultural pests. The thiazole moiety is known for its biological activity, making this compound a candidate for further exploration in agrochemical formulations .

2. Plant Growth Regulators
Research suggests that compounds similar to this compound may function as plant growth regulators, promoting growth and resistance to environmental stressors. This application could enhance crop yields and sustainability in agricultural practices .

Materials Science

1. Polymer Chemistry
In materials science, the compound has been investigated for its potential use in synthesizing polymers with specific properties. Its ability to participate in various chemical reactions allows it to be integrated into polymer matrices, potentially enhancing mechanical strength and thermal stability .

2. Nanotechnology
The incorporation of this compound into nanomaterials may lead to the development of advanced materials with unique electronic or optical properties. Research into nanocomposites containing thiazole derivatives has shown promise in creating materials for electronics and photonics applications .

Summary Table of Applications

Field Application Details
Medicinal ChemistryAntiviral ActivitySignificant EC50 against RSV; potential therapeutic agent .
Synthesis of Novel CompoundsVersatile building block for new derivatives with enhanced biological activity .
Agricultural SciencePesticide DevelopmentEfficacy against agricultural pests; candidate for agrochemical formulations .
Plant Growth RegulatorsPotential to promote growth and stress resistance in crops .
Materials SciencePolymer ChemistryIntegration into polymers for enhanced properties .
NanotechnologyDevelopment of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzo[d]thiazole core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Impact: The dimethylamino group in the target compound may enhance solubility and modulate electronic properties compared to phenylamino () or sulfonamido groups (). Halogen substituents in thiophenyl analogs () improve anti-inflammatory activity, suggesting that electronegative groups enhance target binding.
  • Synthetic Accessibility : Microwave-assisted synthesis () offers higher efficiency (short reaction time, good yields) compared to traditional methods used for hydrazide derivatives ().
  • Biological Activity : While the target compound lacks reported data, structural analogs demonstrate varied activities:
    • Hydrazide derivatives () show potent anticancer effects.
    • Thiophenyl-thiazoles () exhibit dual anti-inflammatory and analgesic properties.

Functional Group Analysis

  • Dimethylamino vs.
  • Thiophenyl vs. Benzo[d]thiazole : Thiophenyl substituents () enhance π-π stacking in hydrophobic pockets of enzymes, while the benzo[d]thiazole core (target compound) may improve metabolic stability.

Industrial and Pharmacological Potential

  • Scalability: Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate () is produced industrially, suggesting feasibility for large-scale synthesis of similar thiazole derivatives.

Biological Activity

Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a synthetic organic compound notable for its structural features, including an ethyl ester group and a thiazole derivative. Its molecular formula is C₁₄H₁₈N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. This compound may share these properties due to its structural components. Preliminary studies suggest that related thiazole derivatives have shown promise in inhibiting microbial growth. For instance, thiazole derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds with similar thiazole structures have been evaluated for their efficacy against various cancer cell lines. For example, studies have shown that derivatives of 2-aminobenzothiazole exhibit significant cytotoxicity in human cancer cell models, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

Case Studies

  • Cell Viability Assays : In a study assessing the cytotoxic effects of related thiazole compounds, it was found that certain derivatives reduced cell viability significantly in A549 cells by approximately 67.4% . This suggests a strong potential for this compound to inhibit tumor growth.
  • Mechanism of Action : The mechanism underlying the anticancer activity may involve induction of apoptosis or cell cycle arrest in cancer cells. Further investigations are required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be explored through in vitro assays measuring cytokine production and inflammatory marker expression .

Structural Comparison with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(dimethylamino)-4-(methylbenzothiazol-5-YL)butanoateButanoate chainAnticancer potential
N,N-Dimethyl-4-thiazolylacetamideAmide functional groupAntimicrobial activity
Methyl 3-(dimethylamino)-3-(benzothiazol-6-YL)propanoateBenzothiazole structureAntioxidant properties

The unique combination of functional groups in this compound may enhance its efficacy and selectivity compared to these similar compounds .

Q & A

Q. Key Considerations :

  • Method A requires inert conditions to prevent oxidation of intermediates.
  • Method B emphasizes recrystallization for purity.

Q. Table 1: Comparison of Synthetic Methods

ParameterMethod A Method B
SolventDry CH₃CNAbsolute ethanol
BaseCs₂CO₃KOH
Reaction Time4 hours7 hours
Key StepThiazole alkylationBenzothiazole alkylation

Basic: Which spectroscopic and chromatographic techniques validate the compound’s structure?

Answer:

  • 1H NMR : Confirms ester (-OCH₂CH₃), dimethylamino (-N(CH₃)₂), and aromatic protons. For example, δ 1.25 (t, ester CH₃), δ 3.05 (s, N(CH₃)₂), and δ 7.45 (m, aromatic H) .
  • HPLC : Retention time analysis (e.g., C18 column, 70:30 MeCN:H₂O) ensures >95% purity .
  • X-ray Crystallography : Resolves stereochemistry (e.g., ethyl oxalyl derivatives) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst Screening : Compare Cs₂CO₃ (Method A) vs. KOH (Method B). Cs₂CO₃ may enhance nucleophilicity in polar aprotic solvents .
  • Solvent Effects : Acetonitrile (Method A) favors SN2 mechanisms, while ethanol (Method B) may stabilize intermediates via H-bonding.
  • Temperature Control : Reflux in Method B ensures complete alkylation; lower temperatures in Method A reduce side reactions.

Recommendation : Use TLC or in-situ IR to monitor reaction progress .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification : Reanalyze compounds via HPLC or GC-MS to rule out impurities .
  • Assay Standardization : Compare protocols (e.g., PPAR-γ binding assays vs. cellular uptake studies) .
  • Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (docking) methods .

Example : A study reported PPAR-γ agonism (IC₅₀ = 12.5 µM) , while another showed reduced efficacy due to poor solubility . Adjusting substituents (e.g., -Cl for lipophilicity) may reconcile discrepancies .

Advanced: What computational strategies predict biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ’s ligand-binding domain. Prioritize derivatives with hydrogen bonds to Ser289 or His449 .
  • MD Simulations : Assess stability of docked complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with activity .

Q. Table 2: Key Docking Parameters

ParameterValueReference
Grid Box Size20 Å × 20 Å × 20 Å
Scoring FunctionMM-GBSA
Target PDBPPAR-γ (1NYX)

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

  • Substituent Variation : Modify the benzo[d]thiazole (e.g., -OCH₃, -Cl) or ester group (e.g., methyl vs. ethyl) .
  • Biological Testing : Screen derivatives against PPAR isoforms (α/γ/δ) using radioligand displacement assays .
  • Data Analysis : Apply multivariate regression to link logP, polar surface area, and IC₅₀ values .

Q. Table 3: SAR of Select Derivatives

DerivativeModificationPPAR-γ IC₅₀ (µM)Solubility (mg/mL)Reference
ParentNone12.50.8
Derivative 1-Cl at C58.30.5
Derivative 2-OCH₃ at C615.01.2

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to 2-(4-methyl-1,3-thiazol-5-yl)acetic acid) .
  • Storage : Keep at -20°C under argon to prevent ester hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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